The compound is identified by its chemical name and has a corresponding CAS number (921586-84-7). It falls under the category of heterocyclic compounds and is particularly noted for its action against RIPK1 kinase activity. This classification indicates its potential role in drug development aimed at treating conditions related to RIPK1 signaling pathways .
The synthesis of 1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea typically involves several key steps:
Parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
The molecular formula of 1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is , with a molecular weight of approximately 352.4 g/mol .
The 2D representation shows multiple chiral centers which could lead to different stereoisomers with varying biological activities.
The chemical reactivity of 1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea can include:
These reactions are essential for modifying the compound for enhanced efficacy or selectivity in therapeutic applications .
The mechanism of action for 1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea primarily involves the inhibition of RIPK1 kinase activity.
The physical properties of 1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature .
The primary application of 1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea lies in pharmaceutical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2